Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
The compound Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (hereafter referred to as Compound A) is a dihydropyridazine derivative characterized by:
- A dihydropyridazine core with a 6-oxo group.
- An ethyl carboxylate ester at position 2.
- An o-tolyl substituent at position 1.
- A 2-((3,5-dimethylphenyl)amino)-2-oxoethoxy side chain at position 3.
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)19-9-7-6-8-17(19)4)32-14-21(28)25-18-11-15(2)10-16(3)12-18/h6-13H,5,14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNXHTKZRHVEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of aniline derivatives, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Key Conditions
| Reagent System | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| 6M HCl (aqueous) | Reflux | 6–8 hr | Carboxylic acid derivative | 85–92% |
| 2M NaOH (ethanol) | 80°C | 4 hr | Sodium carboxylate intermediate | 78–84% |
Mechanistic studies indicate acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated hydrolysis follows nucleophilic acyl substitution.
Nucleophilic Substitution at the Ethoxy Linker
The oxygen atom in the ethoxy group facilitates nucleophilic displacement reactions.
Example Reactions
| Nucleophile | Catalyst | Product | Application |
|---|---|---|---|
| Piperidine | BF₃·Et₂O | Amine-substituted analog | Bioactivity modulation |
| Thiophenol | K₂CO₃ | Thioether derivative | Redox-sensitive prodrug design |
| Sodium azide | DMF, 60°C | Azide intermediate (click chemistry) | Bioconjugation |
Reactions typically require polar aprotic solvents (e.g., DMF) and mild heating (50–70°C).
Reduction of the Dihydropyridazine Core
The 1,6-dihydropyridazine ring is susceptible to selective reduction, enabling access to saturated heterocycles.
Reduction Pathways
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | Tetrahydro derivative | Full saturation |
| NaBH₄/CeCl₃ | THF, 0°C → RT | Partially reduced pyridazinyl alcohol | Ketone retention |
Full hydrogenation of the dihydropyridazine ring enhances metabolic stability in pharmacological studies .
Oxidation Reactions
The ketone group at position 6 and the dihydropyridazine system participate in oxidative transformations.
Oxidation Targets
| Site | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Dihydropyridazine | H₂O₂/FeSO₄ | Aromatic pyridazine | Radical mechanism |
| Benzylic C-H (o-tolyl) | KMnO₄ (acidic) | Carboxylic acid substituent | Side-chain cleavage |
Oxidation of the dihydropyridazine ring to pyridazine increases π-conjugation, altering electronic properties.
Aromatic Electrophilic Substitution
The 3,5-dimethylphenyl and o-tolyl groups undergo regioselective electrophilic substitution.
Nitration Example
| Nitration System | Position Substituted | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to dimethyl | Nitroaryl analog | 65–70% |
The electron-donating methyl groups direct electrophiles to meta/para positions on the aryl rings, confirmed by X-ray crystallography of derivatives .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings via halogenated intermediates.
Suzuki-Miyaura Reaction
| Halogenation Pre-Step | Coupling Partner | Product | Application |
|---|---|---|---|
| Br₂/FeCl₃ | Phenylboronic acid | Biaryl analog | Library synthesis |
Halogenation typically occurs at the para position of the o-tolyl group under mild bromination conditions .
Amide Bond Functionalization
The (3,5-dimethylphenyl)amino moiety reacts with electrophiles to form urea or sulfonamide derivatives.
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Urea formation | Triphosgene | N,N'-disubstituted urea | 82% |
| Sulfonylation | Tosyl chloride | Sulfonamide derivative | 75% |
These modifications are employed to enhance hydrogen-bonding capacity in drug design.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Influencing Factors |
|---|---|---|---|
| Ethyl ester | Hydrolysis | Fast | pH, solvent polarity |
| Dihydropyridazine | Oxidation | Moderate | Oxidant strength |
| Aromatic C-H | Electrophilic substitution | Slow | Substituent directing effects |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit potential anticancer properties. Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the dihydropyridazine structure could enhance cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
Anti-inflammatory Effects
Dihydropyridazine derivatives are noted for their anti-inflammatory properties. The specific compound under discussion has been shown to reduce inflammation markers in animal models, indicating potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport efficiency, which is crucial for device performance .
Drug Delivery Systems
The compound's solubility and stability profile suggest it could be utilized in drug delivery systems. Encapsulation within nanoparticles has been explored to improve bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridazine derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results showed that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Compound A shares its dihydropyridazine backbone with several analogs, but its substituents distinguish it:
Key Observations :
- Heterocyclic Core: Unlike thienopyridine or pyrimidine derivatives , Compound A’s dihydropyridazine core may enhance π-π stacking interactions in biological targets.
- Substituent Complexity: The o-tolyl and dimethylphenyl amino groups in Compound A likely improve lipophilicity and target binding compared to simpler analogs .
Physicochemical Properties
Q & A
Q. What are the critical parameters for synthesizing this compound, and how can researchers optimize reaction yields?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted anilines with activated esters or halides. Key parameters include:
- Temperature: Elevated temperatures (60–100°C) are often required for amide bond formation and cyclization steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates .
- Catalysts: Acid or base catalysts (e.g., HOBt, DCC) improve coupling efficiency in amidation reactions .
Optimization Strategy: Use a fractional factorial design to test variables (temperature, solvent ratio, catalyst loading) and monitor purity via HPLC .
Q. Which spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., amide protons at δ 10–12 ppm) .
- IR Spectroscopy: Peaks at ~1650–1750 cm verify carbonyl groups (ester, amide) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. What preliminary assays are used to screen its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates; IC values indicate potency .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (K) .
Advanced Research Questions
Q. How do substituents (e.g., 3,5-dimethylphenyl vs. chloro/methoxy groups) influence target binding?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., 3,5-dimethyl) may hinder binding to shallow active sites but enhance selectivity for deeper pockets .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase hydrogen-bonding potential, while methyl groups improve hydrophobic interactions .
SAR Strategy: Synthesize analogs with systematic substituent variations and compare binding kinetics (SPR) or crystallographic data .
Q. How can conflicting data on biological activity across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement: Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
- Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers .
Q. What computational approaches predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2, EGFR) .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
- QSAR Modeling: Train models on analog datasets to predict activity cliffs and optimize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
